

Application of Acalabrutinib-D4 in Metabolite Identification Studies

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Compound of Interest

Compound Name: Acalabrutinib-D4

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These application notes provide a comprehensive overview of the use of **Acalabrutinib-D4**, a deuterium-labeled internal standard, in the identification and quantification of acalabrutinib and its metabolites. This document offers detailed experimental protocols and data presentation to support research and development in the fields of drug metabolism, pharmacokinetics, and bioanalysis.

Introduction to Acalabrutinib Metabolism and the Role of Isotope-Labeled Standards

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1] The biotransformation of acalabrutinib is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2] This metabolic process leads to the formation of a major active metabolite, ACP-5862, which also exhibits potent BTK inhibitory activity.[3] While ACP-5862 is the most abundant metabolite, studies with radiolabeled acalabrutinib have indicated the presence of over three dozen other metabolites, although most are not yet fully characterized in publicly available literature.[4]

Stable isotope-labeled internal standards, such as **Acalabrutinib-D4**, are indispensable tools in drug metabolism studies.[5] They possess nearly identical physicochemical properties to their unlabeled counterparts, allowing them to co-elute chromatographically and exhibit similar ionization efficiency in mass spectrometry. The key difference is their mass, which enables the

mass spectrometer to distinguish between the analyte and the internal standard. This allows for accurate and precise quantification, as the internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of acalabrutinib and its major active metabolite, ACP-5862, using **Acalabrutinib-D4** as an internal standard.

Table 1: LC-MS/MS Method Parameters for Acalabrutinib and ACP-5862 Quantification

Parameter	Value
Analytes	Acalabrutinib, ACP-5862 (Acalabrutinib M27)
Internal Standard	Acalabrutinib-D4, ACP-5862-D4
Linearity Range	5.000 ng/mL to 1600 ng/mL[1]
Correlation Coefficient (r^2)	> 0.99[1]
Lower Limit of Quantification (LLOQ)	5.000 ng/mL[1]
Recovery (Acalabrutinib)	82.50% to 92.75%[1]
Recovery (ACP-5862)	92.52% to 100.43%[1]

Table 2: Pharmacokinetic Parameters of Acalabrutinib and ACP-5862 in Healthy Volunteers

Parameter	Acalabrutinib
C _{max} (ng/mL)	638.14 ± 81.31
T _{max} (h)	0.50
AUC _{0-t} (ng*h/mL)	1532 ± 384
t _{1/2} (h)	1.0 ± 0.2

Data adapted from a pharmacokinetic study in healthy volunteers following a single 100 mg oral dose of acalabrutinib.

Experimental Protocols

Protocol 1: Quantification of Acalabrutinib and ACP-5862 in Human Plasma

This protocol details a validated LC-MS/MS method for the simultaneous determination of acalabrutinib and its active metabolite, ACP-5862, in human plasma using **Acalabrutinib-D4** as an internal standard.^[1]

1. Sample Preparation (Liquid-Liquid Extraction)

- Thaw plasma samples at room temperature.
- To 200 µL of plasma in a polypropylene tube, add 20 µL of the working internal standard solution (**Acalabrutinib-D4** and ACP-5862-D4 in methanol).
- Vortex the mixture for 30 seconds.
- Add 2.5 mL of methyl tertiary butyl ether (MTBE).
- Vortex for 10 minutes at 2000 rpm.
- Centrifuge at 4000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 1 mL of mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- LC System: Shimadzu LC-20AD or equivalent

- Mass Spectrometer: AB SCIEX API-4500 or equivalent with a Turbo Ion Spray source
- Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 μ m)
- Mobile Phase: Acetonitrile and 10 mM ammonium formate in 0.1% formic acid (65:35, v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 15 μ L
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
 - Acalabrutinib: m/z 466.1 \rightarrow 372.1
 - **Acalabrutinib-D4**: m/z 470.1 \rightarrow 376.1
 - ACP-5862: m/z 482.1 \rightarrow 388.1
 - ACP-5862-D4: m/z 486.1 \rightarrow 388.1

3. Data Processing

- Integrate the peak areas for the analytes and internal standards.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the analytes in the unknown samples from the calibration curve.

Protocol 2: General Workflow for Metabolite Identification Using Acalabrutinib-D4

This protocol outlines a general approach for the identification of unknown acalabrutinib metabolites in biological matrices using **Acalabrutinib-D4**.

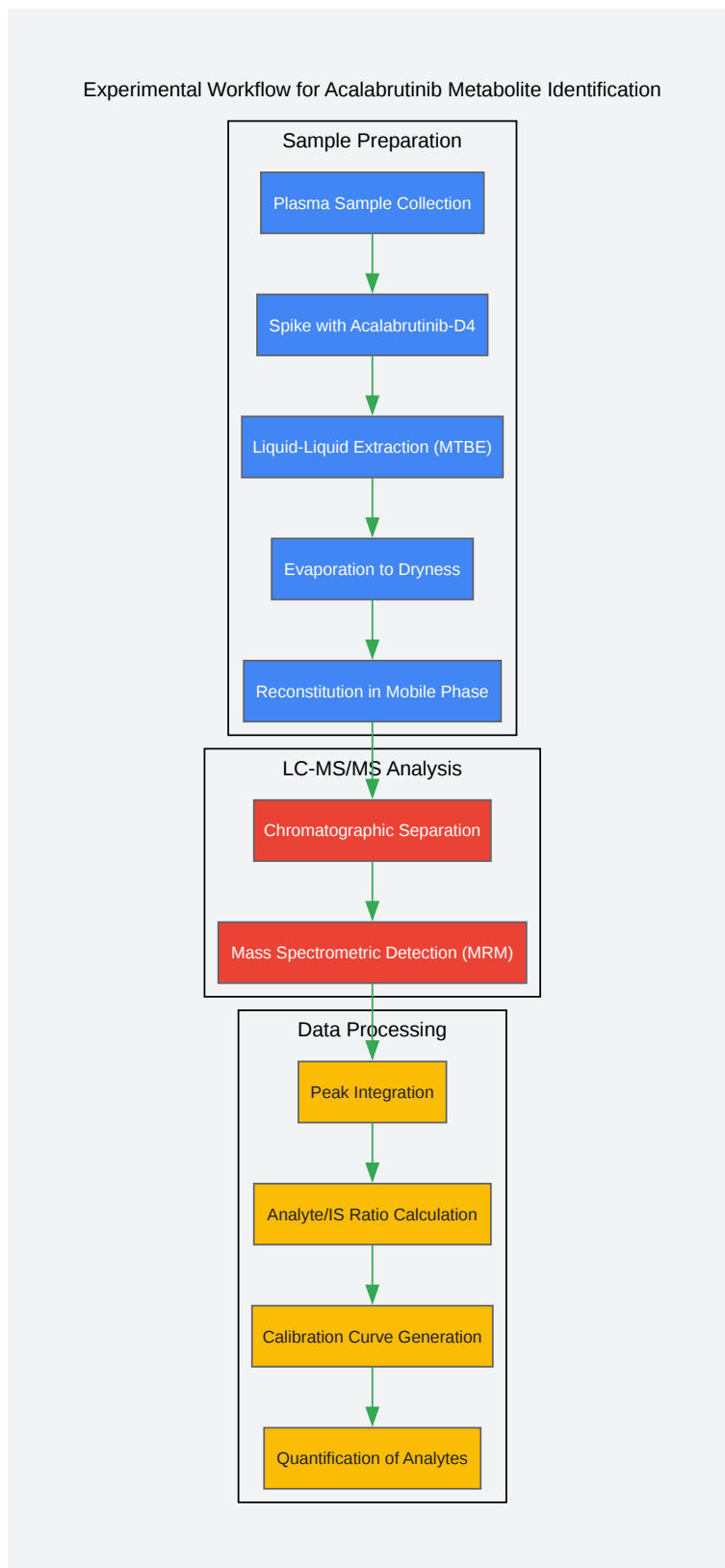
1. Sample Incubation and Extraction

- Incubate acalabrutinib with a metabolically active system (e.g., human liver microsomes, hepatocytes). In a parallel experiment, incubate a 1:1 mixture of acalabrutinib and **Acalabrutinib-D4**.
- Extract the metabolites from the incubation mixture using a suitable method such as protein precipitation with acetonitrile or liquid-liquid extraction with MTBE.
- Evaporate the solvent and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

- LC System: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
- Data Acquisition:
 - Full Scan MS: Acquire high-resolution full scan data to detect all potential metabolites.
 - Data-Dependent Acquisition (DDA) or Product Ion Scan: Trigger fragmentation of potential metabolite ions to obtain structural information.
- Data Processing:
 - Look for ion pairs with a mass difference of 4.0251 Da (the mass difference between **Acalabrutinib-D4** and acalabrutinib). These pairs represent the unlabeled metabolite and its corresponding deuterium-labeled counterpart.
 - The presence of these "doublet" peaks confirms that the detected ion is a metabolite of acalabrutinib and not an endogenous compound.
 - Analyze the fragmentation patterns of the metabolites to elucidate their structures. The deuterium label can also provide information on the site of metabolism.

Visualizations



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Figure 1: Workflow for quantitative analysis of acalabrutinib.

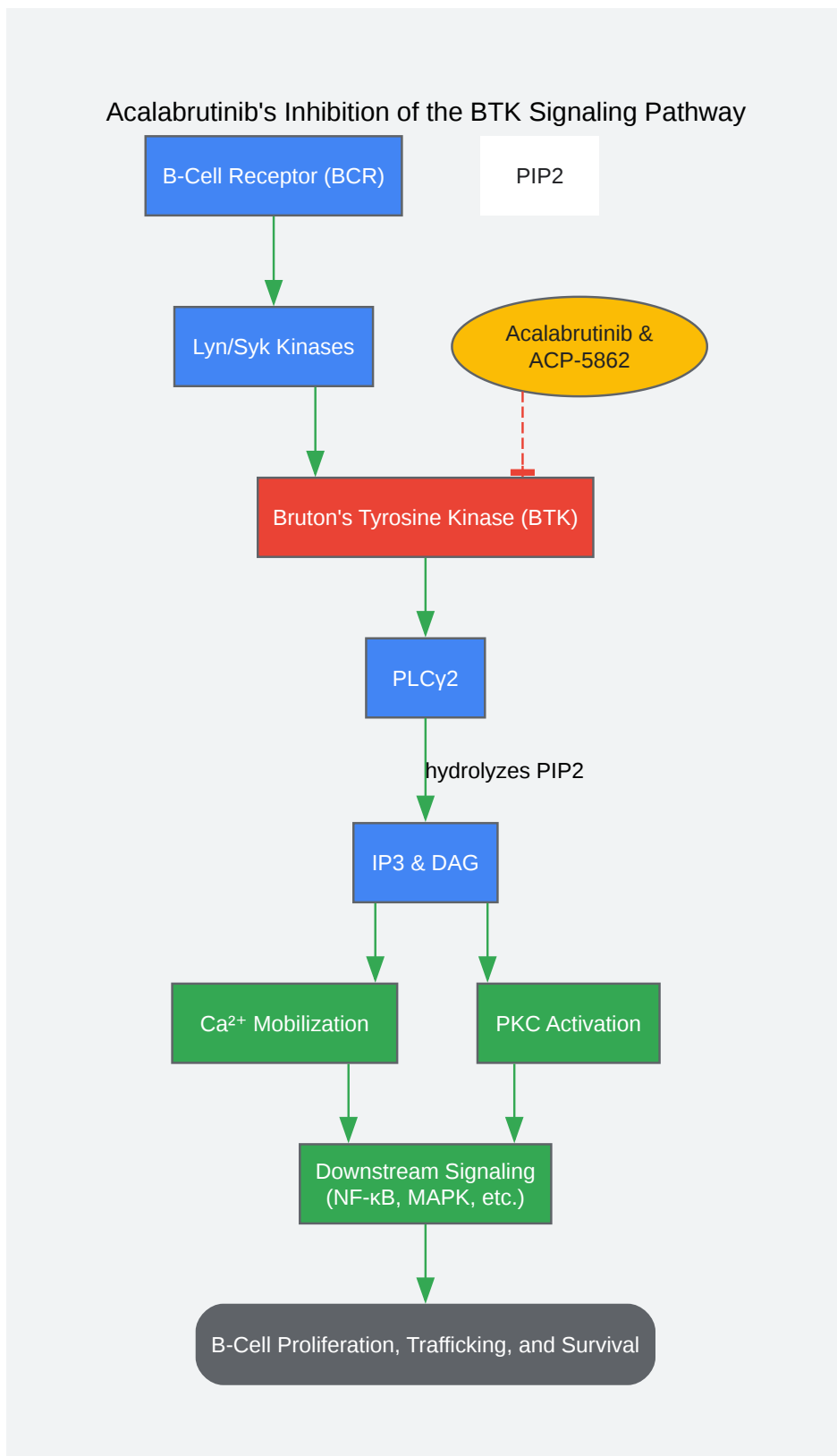
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Figure 2: Acalabrutinib's mechanism of action.

Conclusion

The use of **Acalabrutinib-D4** is essential for the accurate and reliable identification and quantification of acalabrutinib and its metabolites. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate their own bioanalytical methods. The detailed workflow for metabolite identification using a stable isotope-labeled internal standard offers a powerful strategy to elucidate the metabolic fate of acalabrutinib and other drug candidates. Further research is warranted to fully characterize the complete metabolic profile of acalabrutinib to better understand its disposition and potential for drug-drug interactions.

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